![molecular formula C14H13N3O B2890853 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol CAS No. 14247-67-7](/img/structure/B2890853.png)
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol” is a chemical compound with the linear formula C14H13N3O . It is part of a class of compounds known as imidazopyridines, which are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol” can be represented by the linear formula C14H13N3O . Detailed structural analysis such as the positions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would require computational chemistry methods .Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound exhibits a range of bioactivities due to its imidazo[1,2-a]pyridine analog structure, which is known for diverse therapeutic applications. It has been studied for its potential as an antituberculosis agent , showing significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . The structure-activity relationship of such compounds is critical in developing new drugs for this global health concern.
Pharmacology
In pharmacology, the imidazo[1,2-a]pyridine framework is recognized for its role in synthesizing compounds with anti-inflammatory properties . Research has shown that derivatives of this class can be potent and selective inhibitors of the COX-2 enzyme, which is a target for anti-inflammatory drugs .
Biochemistry
The biochemical applications of this compound include its use as a modulator of GABA A receptors . This is significant in the development of sedatives and anxiolytics, as these receptors are pivotal in the regulation of neurotransmission in the central nervous system .
Organic Chemistry
In organic synthesis, 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol serves as a building block for creating complex molecules. Its catalyst-free synthesis under microwave irradiation is a green chemistry approach that enhances reaction efficiency and reduces environmental impact .
Materials Science
While direct applications in materials science are not explicitly documented for this specific compound, the imidazo[1,2-a]pyridine core is often used in the design of organic semiconductors and materials due to its stable electronic properties .
Environmental Science
The environmental science applications of such compounds are related to their synthesis processes. The development of green synthesis methods that do not require harmful solvents or catalysts aligns with the goals of sustainable chemistry and reducing the environmental footprint of chemical production .
Antiviral Research
Imidazo[1,2-a]pyridine derivatives have been explored for their antiviral activities . They have the potential to inhibit viral replication by targeting specific proteins involved in the viral life cycle .
Cancer Research
The compound’s framework is being investigated for its anticancer properties . It has shown promise in influencing cellular pathways necessary for the survival of cancer cells, which could lead to the development of new chemotherapeutic agents .
Direcciones Futuras
The future directions for research on “7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as tuberculosis .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Related compounds have been shown to inhibit the growth of certain pathogens . For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase .
Biochemical Pathways
Imidazopyridines, a related class of compounds, are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Related compounds have been shown to exhibit micromolar activity against certain viruses without any significant impact on cell viability .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
7-methyl-2-(4-methylphenyl)-8H-imidazo[1,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-17-13(18)7-10(2)15-14(17)16-12/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHSZOZNSHLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=O)C=C(NC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

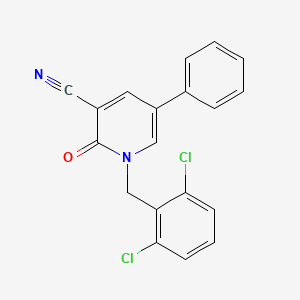
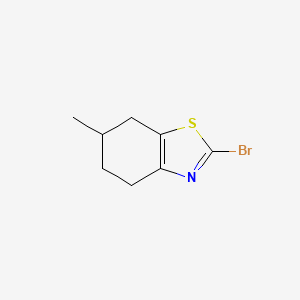
![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)

![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
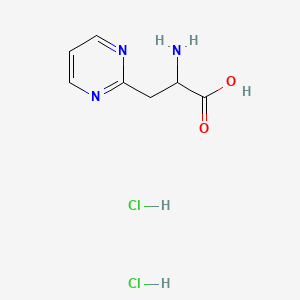
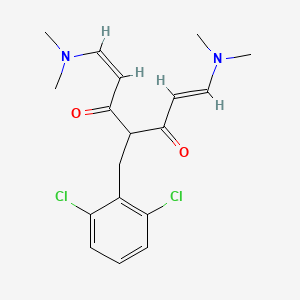
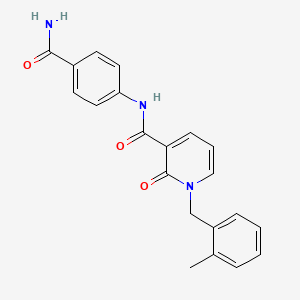
![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)
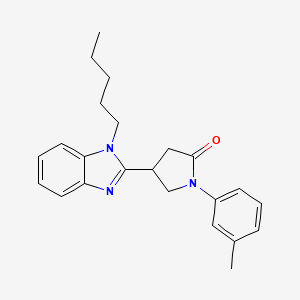

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)
![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)